5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine
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Overview
Description
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a heterocyclic compound that contains both thiazole and oxadiazole rings. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of a hydrazide with a bromophenyl-substituted nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a thioamide to form the thiazole ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer and neuroprotective effects.
Mechanism of Action
The mechanism of action of 5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the oxadiazole ring.
5-(2-Bromophenyl)thiazol-2-amine: Similar structure but without the oxadiazole ring
Biological Activity
5-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a thiazole moiety and an oxadiazole ring, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H7BrN4OS
- Molecular Weight: 323.17 g/mol
- CAS Number: 1708401-00-6
The presence of both bromine and nitrogen heterocycles in its structure suggests potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity: Compounds containing thiazole and oxadiazole rings have been shown to exhibit significant antimicrobial properties. Studies indicate that derivatives of thiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways .
- Antitumor Activity: Thiazole derivatives have been extensively studied for their anticancer properties. The structural features of this compound may enhance its ability to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins like Bcl-2 .
- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, thiazole derivatives have been reported to inhibit carbonic anhydrase, which plays a crucial role in tumor growth and metastasis .
Research Findings and Case Studies
Numerous studies have explored the biological activity of compounds related to this compound. Below are some notable findings:
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | Antitumor | 1.61 ± 1.92 | |
Compound B | Antimicrobial | 0.22 - 0.25 | |
Compound C | Enzyme Inhibition | Not specified |
Case Study: Antitumor Efficacy
In a study examining various thiazole derivatives, it was found that certain compounds exhibited potent antitumor activity against human cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring could enhance cytotoxic effects .
Case Study: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of thiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that compounds similar to this compound could be developed as new antibiotics .
Properties
Molecular Formula |
C11H7BrN4OS |
---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
5-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H7BrN4OS/c12-7-4-2-1-3-6(7)9-15-10(17-16-9)8-5-14-11(13)18-8/h1-5H,(H2,13,14) |
InChI Key |
MIWIXGXGDZVMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(S3)N)Br |
Origin of Product |
United States |
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